molecular formula C18H18ClN B14181395 1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine CAS No. 912339-28-7

1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine

Cat. No.: B14181395
CAS No.: 912339-28-7
M. Wt: 283.8 g/mol
InChI Key: FJBLJESPMVJQQK-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenylethenyl group, which is further substituted with a chlorophenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the condensation reaction, such as the Paal–Knorr synthesis, which allows the formation of pyrrole derivatives under mild conditions .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and advanced technologies to streamline the production process and minimize environmental impact.

Chemical Reactions Analysis

1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to the modulation of biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and producing pharmacological effects .

Comparison with Similar Compounds

1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine can be compared with other similar compounds, such as pyrrolidine derivatives and pyrrolidinone derivatives. These compounds share a common pyrrolidine ring structure but differ in their substituents and functional groups. The unique combination of the chlorophenyl and phenylethenyl groups in this compound distinguishes it from other pyrrolidine derivatives and contributes to its specific chemical and biological properties .

Similar compounds include:

  • Pyrrolidine
  • Pyrrolidinone
  • Pyrrolizine
  • Prolinol

These compounds exhibit diverse biological activities and are used in various scientific and industrial applications.

Properties

CAS No.

912339-28-7

Molecular Formula

C18H18ClN

Molecular Weight

283.8 g/mol

IUPAC Name

1-[2-(3-chlorophenyl)-1-phenylethenyl]pyrrolidine

InChI

InChI=1S/C18H18ClN/c19-17-10-6-7-15(13-17)14-18(20-11-4-5-12-20)16-8-2-1-3-9-16/h1-3,6-10,13-14H,4-5,11-12H2

InChI Key

FJBLJESPMVJQQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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